2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one,monohydrochloride
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Overview
Description
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one, monohydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one, monohydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tetrahydronaphthalene Moiety: This step involves the coupling of the pyrrolidine ring with a tetrahydronaphthalene derivative using reagents such as Grignard reagents or organolithium compounds.
Formation of the Butanone Chain:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-1-phenylbutan-1-one: Similar structure but with a phenyl group instead of the tetrahydronaphthalene moiety.
2-(Pyrrolidin-1-yl)-1-(naphthalen-2-yl)butan-1-one: Similar structure but with a naphthalene group instead of the tetrahydronaphthalene moiety.
Uniqueness
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one, monohydrochloride is unique due to the presence of the tetrahydronaphthalene moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2749504-65-0 |
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Molecular Formula |
C18H26ClNO |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H25NO.ClH/c1-2-17(19-11-5-6-12-19)18(20)16-10-9-14-7-3-4-8-15(14)13-16;/h9-10,13,17H,2-8,11-12H2,1H3;1H |
InChI Key |
IAWVJFOPYFQBMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3.Cl |
Origin of Product |
United States |
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